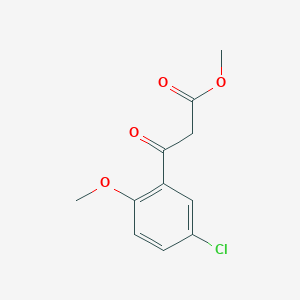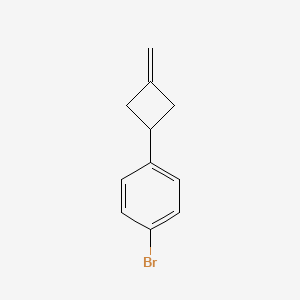
1-Bromo-4-(3-methylidenecyclobutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(3-methylidenecyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 3-methylidenecyclobutyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the strained ring system of cyclobutane.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(3-methylidenecyclobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 4-(3-methylidenecyclobutyl)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 4-(3-methylidenecyclobutyl)phenol, while oxidation with potassium permanganate could produce 4-(3-methylidenecyclobutyl)benzoic acid.
科学研究应用
1-Bromo-4-(3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of strained ring systems on biological activity, providing insights into the design of bioactive compounds.
Medicine: Research into its potential therapeutic applications includes exploring its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as increased stability and reactivity.
作用机制
The mechanism by which 1-Bromo-4-(3-methylidenecyclobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the strained cyclobutyl ring contribute to its reactivity, enabling it to participate in various chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity and function.
相似化合物的比较
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of a cyclobutyl group, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Another brominated benzene derivative with distinct chemical properties and uses.
1-Bromo-3,4-(methylenedioxy)benzene: Features a methylenedioxy group, which imparts unique electronic and steric effects.
Uniqueness: 1-Bromo-4-(3-methylidenecyclobutyl)benzene stands out due to the presence of the 3-methylidenecyclobutyl group, which introduces significant ring strain and alters the compound’s reactivity
属性
分子式 |
C11H11Br |
|---|---|
分子量 |
223.11 g/mol |
IUPAC 名称 |
1-bromo-4-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8-6-10(7-8)9-2-4-11(12)5-3-9/h2-5,10H,1,6-7H2 |
InChI 键 |
UMUQZYFYEYYHQR-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
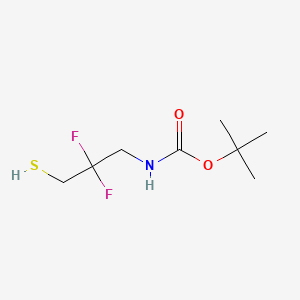
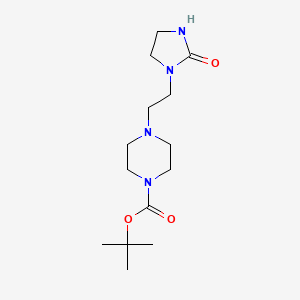
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)
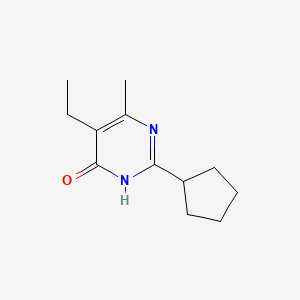
![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
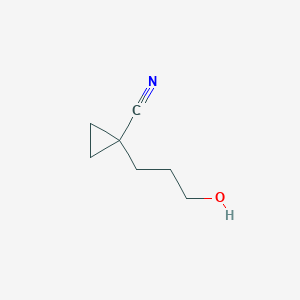
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
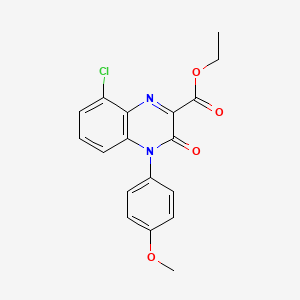
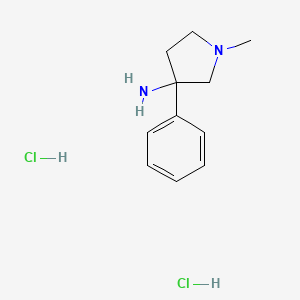
![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)
